Type A Allatostatin I
Description
Historical Context and Nomenclature of Allatostatin I (Allatinhibin)
The first allatostatin, now designated as Allatostatin I, was isolated from the brain and retrocerebral complexes of the cockroach Diploptera punctata. biosyn.comnih.gov This peptide was identified based on its potent and rapid ability to inhibit the in vitro synthesis of juvenile hormone by the corpora allata of reproductively active females. nih.gov The primary structure of this 13-residue peptide was determined to be Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2. biosyn.comnih.gov The name "allatostatin" was derived from its inhibitory effect on the corpora allata, the glands responsible for juvenile hormone production. plos.orgnih.gov The term "Allatinhibin" has also been used to refer to this inhibitory neurohormone. researchgate.net Subsequent research led to the discovery of a family of related peptides in D. punctata, all sharing a common C-terminal sequence. biosyn.comnih.gov
The nomenclature of allatostatins can be complex, as peptides with similar inhibitory functions on the corpora allata but with no structural homology were discovered in different insect species and were also named allatostatins. plos.orgnih.gov This led to the classification of allatostatins into different families based on their structural characteristics rather than solely on their biological activity. plos.orgnih.gov
Classification and Structural Diversity of Allatostatin Peptide Families (A, B, C)
Allatostatins are broadly classified into three main families, designated as A, B, and C, which are structurally unrelated. wikipedia.orgfrontiersin.org A fourth type, Allatostatin CC, has also been identified as a paralog of Allatostatin C. sdbonline.orgnih.gov
Allatostatin A (AstA) Peptides and Subtypes
Allatostatin A (AstA) peptides are characterized by a conserved C-terminal motif, Y/FXFGL-amide. wikipedia.orgfrontiersin.org They were first identified in the cockroach Diploptera punctata. frontiersin.orgnih.gov The AstA gene in D. punctata encodes a precursor protein that is processed to yield multiple AstA peptides. nih.gov For example, in the fruit fly Drosophila melanogaster, there are four identified AstA peptides (AstA-1, AstA-2, AstA-3, and AstA-4). wikipedia.orgsdbonline.org In cockroaches, the number of peptides derived from the precursor can be as high as 13 to 14. frontiersin.org The primary function initially attributed to AstA peptides was the inhibition of juvenile hormone synthesis, a role that appears to be significant in hemimetabolous insects like cockroaches and crickets. nih.gov However, in holometabolous insects like Drosophila, AstA does not seem to regulate juvenile hormone. sdbonline.org Instead, it is involved in regulating feeding behavior, gut motility, and metabolism. nih.govsdbonline.org
Allatostatin B (AstB) Peptides
Allatostatin B (AstB) peptides, also known as myoinhibitory peptides (MIPs), are characterized by a conserved C-terminal tryptophan (W) residue. nih.gov The term "allatostatin B" was first used to describe peptides from the cricket Gryllus bimaculatus that inhibited juvenile hormone III synthesis. nih.gov In the silkworm Bombyx mori, these peptides were named prothoracicostatic hormone (PTSP) due to their inhibition of ecdysone (B1671078) synthesis. nih.gov AstB/MIPs are involved in a variety of inhibitory functions, including the regulation of muscle contractions and hormone synthesis. nih.gov
Allatostatin C (AstC) Peptides and Subtypes
Allatostatin C (AstC) peptides were first isolated from the tobacco hornworm, Manduca sexta. frontiersin.orgsdbonline.org Unlike AstA and AstB, the AstC precursor protein typically encodes only a single peptide. frontiersin.orgsdbonline.org AstC peptides have a conserved C-terminal PISCF motif. frontiersin.org In some insects, gene duplication has led to the existence of subtypes, including Allatostatin CC (AstCC) and Allatostatin CCC. wikipedia.orgsdbonline.orgnih.gov AstC and its paralogs are considered the arthropod equivalents of vertebrate somatostatin (B550006), based on similarities in their precursors and receptors. nih.govpnas.org They are involved in inhibiting juvenile hormone synthesis and have been shown to play a role in regulating circadian rhythms. nih.govsdbonline.orgacs.org
Evolutionary Conservation of Allatostatin Signaling Systems
The allatostatin signaling systems show a remarkable degree of evolutionary conservation, with origins tracing back to the last common ancestor of protostomes and deuterostomes. pnas.org Homologs of the three allatostatin families and their receptors have been identified across a wide range of invertebrate phyla, including molluscs and nematodes. frontiersin.orgutoronto.ca
The AstA receptor is homologous to the mammalian galanin and kisspeptin (B8261505) receptors, suggesting a common evolutionary origin for these signaling pathways. nih.govsdbonline.org Similarly, the AstC signaling system is considered the protostome ortholog of the vertebrate somatostatin system. frontiersin.orgpnas.orgpnas.org This evolutionary relationship is supported by structural similarities between the peptides and their G protein-coupled receptors (GPCRs). plos.orgpnas.org The conservation of these signaling systems across such diverse animal groups highlights their fundamental importance in regulating key physiological processes. pnas.org
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[[1-[[1-[[2-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFHXYVWUEZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biosynthesis of Allatostatin I Allatinhibin Peptides
Gene Organization and Transcriptional Regulation
The gene encoding Allatostatin I peptides, often referred to as the preproallatostatin gene, gives rise to a single precursor protein. This precursor contains multiple copies of allatostatin-like peptides, which are then processed to produce the mature, active forms. csic.esembopress.org For instance, the preproallatostatin gene in D. punctata and Periplaneta americana shows a similar organization and size, suggesting a common evolutionary origin. eje.cz The presence of multiple homologous peptides within a single prohormone indicates that the allatostatin gene likely arose through internal gene duplication events. eje.cz
Transcriptional regulation of the allatostatin gene varies depending on the tissue and the developmental stage of the insect. In the cockroach Blattella germanica, preproallatostatin mRNA levels in the brain show a slight increase during the gonadotrophic cycle and remain elevated during the period of ootheca transport. csic.es Conversely, in the midgut of the same species, the mRNA levels decrease around the middle of the gonadotrophic cycle. csic.es This differential expression pattern suggests that the regulation of allatostatin production is complex and likely involves more than just transcriptional control, with translational regulation, precursor processing, and peptide degradation also playing significant roles. csic.es Studies in Drosophila melanogaster have also shown that feeding can regulate Allatostatin-A signaling, with the response being influenced by the composition of the food. sdbonline.org
Prohormone Processing and Maturation
The allatostatin prohormone undergoes a series of post-translational modifications to generate the final, biologically active peptides. This process involves proteolytic cleavage at specific sites within the prohormone. embopress.org In some cases, a potential dibasic processing site (Lys-Arg) has been identified, suggesting that some cells may process the prohormone at this location. pnas.org The resulting peptides vary in length and sequence, particularly in the N-terminal region, while maintaining the conserved C-terminal FGL-amide motif that is essential for biological activity. embopress.org The multiple peptides produced from a single gene are a common feature of the allatostatin family. embopress.org For example, in Drosophila, the Allatostatin-A gene is cleaved into five different chains known as Drostatin-1 through Drostatin-5. uniprot.org
Expression Patterns of Allatostatin I (Allatinhibin) Genes and Peptides
The expression of Allatostatin I is widespread throughout the insect body, consistent with its diverse physiological roles. It is found in the central nervous system, the stomatogastric nervous system, and the gut. csic.esresearchgate.net
Allatostatin-immunoreactive neurons are extensively distributed within the insect central nervous system. In many insect species, cell bodies containing allatostatins are consistently found in the brain and abdominal ganglia. biologists.com Specifically, in the cockroach Diploptera punctata, strongly immunoreactive cells are located in the pars lateralis of the brain, with their axons extending to and branching within the corpus cardiacum and the corpus allatum. nih.gov Four prominent immunoreactive cells are also present in the pars intercerebralis. nih.gov In Blattella germanica, immunoreactive neurons are found in the protocerebrum, tritocerebrum, and subesophageal ganglion. csic.es The fly Drosophila melanogaster possesses approximately 102 AstA-immunoreactive neurons in its central nervous system. researchgate.net These include neurons in the posterior lateral protocerebrum (PLP), which have been shown to reduce feeding and promote sleep when activated. plos.orgnih.gov
In addition to neuronal expression, Allatostatin I is also produced by enteroendocrine cells (EECs) in the midgut of various insects. sdbonline.orgresearchgate.net In Drosophila, these EECs are located in the posterior midgut. sdbonline.org The expression of allatostatin in these gut cells classifies it as a "brain-gut peptide". researchgate.netfrontiersin.org Research suggests that the hormonal release of Allatostatin A from these EECs can act on other cells, such as the adipokinetic hormone-producing cells (APCs). frontiersin.org Interestingly, exposure to certain bacteria has been shown to increase the number of enteroendocrine cells expressing Allatostatin A in the posterior midgut of Drosophila. inrae.fr
The localization of Allatostatin I is highly specific to certain tissues, reflecting its targeted functions.
Frontal Ganglion: The frontal ganglion, a key component of the stomatogastric nervous system that controls foregut movements, contains allatostatin-producing neurons. wikipedia.orgfrontiersin.org In locusts and moths, these neurons are present in the frontal ganglion. frontiersin.org In some lepidopteran larvae, allatostatins are co-localized with other neuropeptides in neurons of the frontal ganglion, which have axons projecting to the foregut and stomodeal valve, suggesting a complex regulation of foregut muscle activity. nih.gov However, in the cockroach Blattella germanica, no immunoreactive cell bodies were found in the frontal ganglion, although axons from brain neurons project to it. csic.es
Gut: Allatostatin immunoreactivity is prominent in the gut. In cockroaches, immunoreactive nerve fibers from the stomatogastric nervous system and endocrine cells are found in the midgut. researchgate.net Axons from the last abdominal ganglion innervate the hindgut. csic.es In the midge Chironomus riparius, allatostatin-like immunoreactive endocrine cells are found in the anterior, middle, and posterior midgut. biologists.com This distribution along the entire midgut is also seen in other insects. biologists.com
Corpora Allata: The corpora allata, the glands that synthesize juvenile hormone, are a primary target for Allatostatin I. wikipedia.organnualreviews.org Neurons originating in the brain send axons that terminate in the corpora allata, where they release allatostatins to inhibit juvenile hormone production in a paracrine fashion. wikipedia.orgnih.gov In the cockroach D. punctata, immunoreactive axons from cells in the pars lateralis of the brain arborize in the corpus allatum. nih.gov Similarly, in the silk moth Bombyx mori, allatostatin-immunoreactive cell bodies in the brain project their axons into the corpora allata. bioone.org
Allatostatin I Allatinhibin Receptor Systems and Signal Transduction
Identification and Characterization of Allatostatin Receptors (AstARs)nih.govnih.govpnu.ac.irrsc.org
The receptors for the Allatostatin-A peptide family, known as AstARs, have been identified and characterized in various insect species. pnu.ac.ir The initial deorphanization and characterization of these receptors, AstA-R1 and AstA-R2, occurred in the fruit fly, Drosophila melanogaster. nih.gov Techniques such as in vitro binding assays and photoaffinity labeling have been instrumental in demonstrating and characterizing these receptors in the brain and corpora allata of insects like the cockroach Diploptera punctata. nih.gov
Using a photoaffinity analogue of dip-allatostatin 5, a putative receptor with a molecular weight of 37 kDa was identified in Diploptera punctata. nih.gov Binding assays further revealed that this interaction is saturable, specific, and reversible, confirming the presence of distinct receptor sites. nih.gov
Allatostatin-A receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govbiorxiv.org GPCRs are characterized by their seven-transmembrane domain structure, where the protein chain passes through the cell membrane seven times. wikipedia.org This structure is fundamental to their function of transducing extracellular signals into intracellular responses. wikipedia.orgnih.gov The identification of AstARs in Drosophila confirmed their structural similarities to other GPCRs, placing them within this large and diverse receptor family. embopress.org Their activation by Allatostatin-A peptides initiates a conformational change that allows them to interact with and activate intracellular heterotrimeric G-proteins, thereby triggering downstream signaling pathways. wikipedia.orgembopress.org
AstARs exhibit significant sequence homology to a group of vertebrate GPCRs, specifically the somatostatin (B550006) (SSTR), galanin (GALR), and kisspeptin (B8261505) receptor families. nih.govresearchgate.net The first AstA receptor was identified using degenerate primers based on mammalian somatostatin receptors. nih.govembopress.org However, further analysis revealed the highest sequence similarity to mammalian galanin receptors. nih.govembopress.org This evolutionary relationship suggests a common origin for these receptor systems. nih.gov While the peptide ligands (Allatostatin-A and vertebrate somatostatin/galanin) are not structurally similar, the conservation of the receptor scaffold points to a shared ancestral signaling module. embopress.org The structural relationship is most pronounced in the core transmembrane regions that interact with G-proteins, while the extracellular domains responsible for ligand specificity have diverged significantly. embopress.org
Molecular Mechanisms of Receptor Activationnih.govpnu.ac.irwikipedia.org
The activation of AstARs is a multi-step process initiated by the binding of an Allatostatin-A peptide. This interaction is highly specific and leads to a conformational change in the receptor, which is the basis for signal transduction.
The specificity of Allatostatin-A signaling is determined by the precise interaction between the peptide ligand and its receptor. The C-terminal amino acid sequence of AstA peptides, characterized by the consensus Y/FXFGLamide, is highly conserved and critical for receptor binding and activation. nih.govwikipedia.org
Binding assays with membranes from the brain of Diploptera punctata have quantified the binding affinity of different allatostatins. nih.gov For instance, the receptor for dip-allatostatin 5 showed a high affinity, while dip-allatostatin 7 appeared to interact with two distinct receptor sites or conformations with slightly different affinities. nih.gov This suggests the presence of multiple receptor subtypes or binding modes. nih.gov Computational and molecular studies indicate that the N-terminus and the third extracellular loop of the receptor are essential for ligand binding. nih.gov
| Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
|---|---|---|
| dip-allatostatin 5 | (9.0 +/- 0.9) x 10⁻¹⁰ M | 2.2 +/- 0.3 pmol/mg protein |
| dip-allatostatin 7 | (1.5 +/- 0.1) x 10⁻⁹ M | 7.2 +/- 0.7 pmol/mg protein |
| (3.8 +/- 0.3) x 10⁻⁹ M | 11.4 +/- 1.0 pmol/mg protein |
Upon binding, Allatostatin-A peptides act as agonists, activating the receptor and initiating a biological response. The potency of these agonists can be extremely high, with picomolar concentrations of the synthesized Drosophila octapeptide being sufficient to activate its cognate receptor. embopress.org
The potency of different agonists can be compared using their half-maximal effective concentration (EC₅₀) values. Studies on the Allatostatin-C receptor from the stick insect Carausius morosus (a related allatostatin system) demonstrate that endogenous peptides can activate G-protein signaling at sub-nanomolar concentrations. acs.org As shown in the table below, the native C. morosus AST-C peptide is a more potent agonist for its receptor than the AST-C peptide from D. melanogaster, highlighting the specificity of these ligand-receptor pairs. acs.org
| Agonist Peptide | pEC₅₀ (mean ± SD) |
|---|---|
| C. morosus AST-C (Endogenous) | 9.24 ± 0.08 |
| D. melanogaster AST-C | Lower potency than endogenous peptide |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Intracellular Signaling Pathwaysnih.govnih.govwikipedia.org
Activation of AstARs triggers specific intracellular signaling cascades, primarily through the Gᵢ/Gₒ class of G-proteins. embopress.org This coupling has several downstream consequences:
Inhibition of Adenylyl Cyclase : The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govacs.org
Activation of Potassium Channels : AstAR activation can lead to the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs). embopress.orgwikipedia.org This results in an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
β-Arrestin Recruitment : Following activation, the receptor can also recruit β-arrestin proteins. acs.orgnih.gov This process is involved in receptor desensitization and can also initiate G-protein-independent signaling pathways. nih.gov
Together, these pathways allow Allatostatin I and other AstA peptides to modulate a variety of cellular functions, from hormone synthesis to neuronal activity, thereby regulating complex physiological processes like feeding and sleep. nih.gov
Compound and Protein Reference Table
| Name | Type |
| Allatostatin I (Allatinhibin) | Neuropeptide |
| Allatostatin-A (AstA) | Neuropeptide Family |
| dip-allatostatin 5 | Neuropeptide |
| dip-allatostatin 7 | Neuropeptide |
| Allatostatin-C (AST-C) | Neuropeptide |
| Somatostatin | Vertebrate Neuropeptide |
| Galanin | Vertebrate Neuropeptide |
| Kisspeptin | Vertebrate Neuropeptide |
| Allatostatin Receptor (AstAR) | G-Protein Coupled Receptor |
| Somatostatin Receptor (SSTR) | G-Protein Coupled Receptor |
| Galanin Receptor (GALR) | G-Protein Coupled Receptor |
| G-protein | Signal Transducing Protein |
| Adenylyl Cyclase | Enzyme |
| Cyclic AMP (cAMP) | Second Messenger |
| β-arrestin | Protein |
| G-protein-gated inwardly rectifying potassium channel (GIRK) | Ion Channel |
G-Protein Coupling (Gi/Go)
Research has demonstrated that the Drosophila allatostatin receptor (AlstR) couples to the Gi/Go class of G proteins. embopress.orgnih.gov This was determined through experiments using frog oocytes expressing the orphan Drosophila receptor. The structural similarities of this receptor to the mammalian somatostatin/galanin/opioid receptor family, which are known to couple to Gi/Go proteins, provided the initial hypothesis for this coupling. embopress.org Functional assays confirmed this, showing that the application of an allatostatin-like peptide purified from Drosophila head extracts activated the receptor, leading to a response mediated through G-protein-gated inwardly rectifying potassium (GIRK) channels, a characteristic downstream effect of Gi/Go activation. embopress.orgnih.gov This coupling to inhibitory G-proteins is a key mechanism through which Allatostatin I exerts its inhibitory effects on various physiological processes.
Ion Channel Modulation (e.g., G-protein-gated Inwardly Rectifying Potassium channels - GIRK1)
A significant mechanism of Allatostatin I signal transduction is the modulation of ion channels, particularly the G-protein-gated inwardly rectifying potassium (GIRK) channels. embopress.orgnih.gov Agonist binding to the Allatostatin I receptor leads to the activation of the coupled Gi/Go protein. The subsequent dissociation of the G-protein subunits, specifically the βγ subunits, results in the direct gating of GIRK channels. embopress.org In experimental systems using frog oocytes co-expressing the Drosophila allatostatin receptor and the mouse GIRK1 subunit, the application of a synthesized allatostatin octapeptide at picomolar concentrations elicited inward potassium currents. embopress.orgnih.gov This hyperpolarizes the cell membrane, leading to a decrease in neuronal excitability and synaptic transmission. nih.gov The activation of GIRK channels is a crucial step in mediating the inhibitory effects of Allatostatin I. embopress.orgnih.gov
Cyclic AMP (cAMP) Pathway Modulation
Allatostatin I signaling also involves the modulation of the cyclic AMP (cAMP) pathway. In the migratory locust, Locusta migratoria, synthetic Allatostatin A (AstA) was found to significantly increase the cAMP content in isolated glandular lobes of the corpora cardiaca. nih.gov This suggests a positive modulation of adenylyl cyclase activity, leading to an accumulation of intracellular cAMP. Furthermore, studies in Drosophila have shown that neurons targeted by Allatostatin A signaling express a functional pigment-dispersing factor (PDF) receptor, the activity of which can be monitored through cAMP imaging. nih.govresearchgate.netnih.gov This indicates a link between Allatostatin I signaling and the cAMP pathway in the regulation of circadian rhythms and other physiological processes. nih.govresearchgate.netnih.gov
Interaction with Other Signaling Cascades (e.g., Adipokinetic Hormone, Drosophila Insulin-like Peptides)
The Allatostatin I signaling pathway does not operate in isolation but interacts with other crucial signaling cascades to regulate metabolism and growth. ruc.dknih.gov In Drosophila, Allatostatin A has been shown to regulate the signaling of both Adipokinetic Hormone (AKH), a glucagon-like hormone, and Drosophila Insulin-like Peptides (DILPs). ruc.dknih.govresearchgate.net The Allatostatin A receptor, Dar-2, is expressed in both the insulin-producing cells (IPCs) and the AKH-producing cells (APCs). nih.govruc.dknih.govresearchgate.net Silencing of Dar-2 in these cells leads to physiological and gene expression changes indicative of reduced DILP and AKH signaling. ruc.dknih.govresearchgate.net This suggests that Allatostatin A plays a key role in balancing the activity of these two hormonal systems, which is critical for maintaining nutrient homeostasis in response to dietary changes. ruc.dknih.gov Specifically, Allatostatin A appears to promote DILP release and inhibit AKH release, a function consistent with its role in feeding inhibition and carbohydrate sensing. nih.gov
Receptor Multiplicity and Functional Divergence
The Allatostatin I system exhibits a degree of complexity arising from the presence of multiple receptor subtypes. This receptor multiplicity allows for a diversification of function, enabling the same ligand to elicit different physiological responses in different tissues or at different developmental stages.
Differential Sensitivity to Ligands
The existence of multiple Allatostatin I receptors raises the possibility of differential sensitivity to various allatostatin peptides. In Drosophila, two Allatostatin A receptors have been identified, Dar-1 and Dar-2. frontiersin.org While they are both activated by Allatostatin A peptides, they may exhibit different affinities for the various endogenous Allatostatin A isoforms. frontiersin.orgwikipedia.org This differential sensitivity can contribute to the tissue-specific effects of Allatostatin A. For instance, in the mosquito Anopheles coluzzii, the duplicate Allatostatin A receptors, GPRALS1 and GPRALS2, show sequence divergence and different transcriptional responses to a blood meal, suggesting they have functionally diverged. semanticscholar.org This implies that the two receptors may have different sensitivities to the allatostatin peptides released under different physiological conditions, leading to distinct downstream effects.
Evolutionary Duplication of Receptors
The multiplicity of Allatostatin I receptors is a result of gene duplication events during evolution. semanticscholar.orgnih.govnih.gov Phylogenetic analyses suggest that in arthropods, the Allatostatin A receptor system has evolved through lineage-specific events, with a key gene duplication event leading to the maintenance of two receptors in flies and mosquitoes (Diptera). semanticscholar.orgnih.gov This duplication has allowed for the functional divergence of the resulting receptor paralogs. semanticscholar.org Similar lineage- and species-specific duplications of allatostatin receptor genes have also been observed in molluscs, indicating that receptor duplication is a common evolutionary mechanism for expanding the functional repertoire of this signaling system. nih.govfrontiersin.org The evolutionary history of these receptors is complex, with evidence suggesting a shared ancestry with the vertebrate kisspeptin and galanin receptor families. semanticscholar.orgnih.govnih.gov
Interactive Data Table: Allatostatin I Receptor Characteristics
| Feature | Description | References |
|---|---|---|
| G-Protein Coupling | Primarily couples to the inhibitory Gi/Go class of G-proteins. | embopress.org, nih.gov |
| Primary Effector | G-protein-gated Inwardly Rectifying Potassium (GIRK) channels, particularly GIRK1. | embopress.org, nih.gov |
| Second Messenger | Modulates intracellular levels of cyclic AMP (cAMP). | nih.gov |
| Receptor Subtypes | Multiple receptor subtypes exist (e.g., Dar-1 and Dar-2 in Drosophila). | frontiersin.org |
Interactive Data Table: Research Findings on Allatostatin I Receptor Signaling
| Organism | Finding | Implication | References |
|---|---|---|---|
| Drosophila melanogaster | Allatostatin receptor (AlstR) couples to Gi/Go proteins and activates GIRK1 channels. | Mediates inhibitory neuronal effects through membrane hyperpolarization. | embopress.org, nih.gov |
| Locusta migratoria | Synthetic Allatostatin A increases cAMP levels in the corpora cardiaca. | Suggests a role in modulating cellular processes via the cAMP pathway. | nih.gov |
| Drosophila melanogaster | Allatostatin A receptor Dar-2 is expressed in insulin- and AKH-producing cells, regulating their signaling. | Allatostatin A integrates metabolic signals to control nutrient homeostasis. | nih.gov, ruc.dk, nih.gov, researchgate.net |
| Anopheles coluzzii | Duplicate Allatostatin A receptors show sequence divergence and differential expression after a blood meal. | Functional divergence of receptor paralogs allows for more complex regulation. | semanticscholar.org |
Table of Compounds | Compound Name | | | :--- | | Adipokinetic Hormone (AKH) | | Allatostatin A (AstA) | | Allatostatin I (Allatinhibin) | | cyclic AMP (cAMP) | | Drosophila Insulin-like Peptides (DILPs) | | G-protein-gated Inwardly Rectifying Potassium channels (GIRK) | | G-protein-gated Inwardly Rectifying Potassium channel 1 (GIRK1) | | pigment-dispersing factor (PDF) |
Physiological Roles of Allatostatin I Allatinhibin in Invertebrate Systems
Control of Feeding Behavior and Metabolism
Beyond their role in hormone regulation, allatostatins, particularly Allatostatin A (AstA), are significant modulators of feeding and metabolism. ruc.dknih.gov
A primary function of Allatostatin I signaling is the inhibition of feeding. nih.gov Activation of neurons that express Allatostatin A (AstA) has been shown to suppress food intake in adult Drosophila melanogaster. nih.govresearchgate.netpnas.org This effect includes limiting starvation-induced increases in consumption and reducing the behavioral response to sugars. researchgate.netpnas.org
Studies in Drosophila have demonstrated that thermogenetic activation of AstA-producing cells in the brain and gut leads to a significant reduction in food consumption. plos.org This inhibitory effect is not due to an impairment of taste or the physical ability to feed but rather appears to promote food aversion or reduce the motivation to eat. nih.govpnas.org For example, injecting synthetic Allatostatin A into the cockroach Blattella germanica reduced food uptake by 50–60%. nih.gov This suggests that the activation of AstA neurons helps to signal a state of satiety. nih.gov
**Table 2: Effect of Allatostatin A (AstA) Cell Activation on Food Intake in *Drosophila***
| Condition | Food Intake Result |
|---|---|
| Genetic activation of AstA neurons | Significant reduction in food consumption |
| AstA null mutant flies | No reduction in food intake upon cell activation |
| Starvation | Increased food intake (baseline) |
| AstA cell activation during starvation | Suppression of starvation-induced feeding increase |
Source: Data compiled from studies on Allatostatin A signaling and feeding behavior. nih.govresearchgate.netplos.org
Modulation of Gut Motility and Visceral Muscle Contractions
Allatostatin I, also known as Allatinhibin, plays a significant role in the regulation of gut motility across a range of invertebrate species. Research has consistently demonstrated its inhibitory effects on the contractions of visceral muscles throughout the alimentary canal. In insects, Allatostatin A (AstA) has been shown to inhibit gut peristalsis. nih.gov This myoinhibitory action extends to different regions of the gut, including the foregut, midgut, and hindgut.
Early studies in cockroaches revealed that AstA-immunopositive fibers innervate the rectal dilator muscle, as well as the muscles of the rectum and anterior hindgut. nih.gov The application of synthetic AstA resulted in the inhibition of spontaneous hindgut contractions and proctolin-induced midgut contractions. nih.gov In locusts, AstA not only inhibits foregut contractions but also decreases the bursting cycle of the central pattern generator output from the frontal and ventricular ganglia, leading to disrupted rhythmicity at higher concentrations. nih.gov This suggests a multifaceted role for Allatostatin I in controlling the intricate muscular movements required for food processing and passage through the digestive tract. The presence of AstA in enteroendocrine cells has led to its classification as a brain-gut peptide in cockroaches. nih.govnih.gov
The modulatory effects of Allatostatin I on gut motility are summarized in the table below:
| Invertebrate Group | Gut Region | Effect of Allatostatin I |
| Cockroaches | Hindgut, Midgut | Inhibition of spontaneous and proctolin-induced contractions nih.gov |
| Locusts | Foregut | Inhibition of contractions, disruption of rhythmic activity nih.gov |
| Moths | Foregut | Implied regulation via stomatogastric nervous system |
| General Insects | Hindgut, Midgut | General inhibitory effect on peristalsis nih.gov |
Influence on Digestive Enzyme Secretion
Beyond its influence on gut motility, Allatostatin I is also implicated in the regulation of digestive enzyme secretion. In the midgut of various insects, AstA has been found to modulate the release of key enzymes responsible for breaking down complex food molecules. nih.gov Specifically, AstA has been shown to regulate the secretion of amylase, invertase, and proteases. nih.gov This function aligns with its role in slowing gut motility, suggesting a coordinated mechanism to ensure that food is retained in the midgut for a sufficient duration to allow for efficient enzymatic digestion. The massive release of AstA from abdominal neurohaemal release sites following a blood meal in the kissing bug, Rhodnius prolixus, further supports its post-prandial role in facilitating prolonged food digestion. nih.gov
The influence of Allatostatin I on the secretion of various digestive enzymes is detailed in the table below:
| Digestive Enzyme | Action | Invertebrate Group |
| Amylase | Regulation of release | Various insects nih.gov |
| Invertase | Regulation of release | Various insects nih.gov |
| Proteases | Regulation of release | Various insects nih.gov |
Interplay with Adipokinetic Hormone (AKH) and Insulin-like Peptide (DILP) Systems
Allatostatin I is a key player in the neuroendocrine network that governs metabolism, interacting with both the Adipokinetic Hormone (AKH) and Drosophila Insulin-like Peptide (DILP) systems. nih.gov In Drosophila, the endocrine centers responsible for controlling carbohydrate and lipid metabolism, namely the DILP-producing cells (IPCs) and the AKH-producing cells (APCs), are modulated by AstA. nih.gov Both IPCs and APCs express the AstA-R2 receptor, indicating they are direct targets for AstA signaling. nih.gov
The available evidence suggests that AstA has a differential effect on these two systems. It appears to promote the release of DILPs from the IPCs while simultaneously inhibiting the release of AKH from the APCs. nih.gov This dual action is consistent with a role for AstA in promoting an anabolic state following feeding. The activation of this system seems to be linked to carbohydrate intake, as a diet restricted to sucrose leads to a significant downregulation of AstA and AstA-R2 transcripts, whereas refeeding with a carbohydrate-rich diet strongly increases their expression. nih.gov
The interplay of Allatostatin I with the AKH and DILP systems is outlined in the table below:
| Endocrine Cell Type | Hormone Produced | Allatostatin I Receptor | Effect of Allatostatin I Signaling |
| Insulin-producing cells (IPCs) | Drosophila Insulin-like Peptides (DILPs) | AstA-R2 | Promotes DILP release nih.gov |
| Adipokinetic hormone-producing cells (APCs) | Adipokinetic Hormone (AKH) | AstA-R2 | Inhibits AKH release nih.gov |
Impact on Nutrient Storage and Metabolic Programs
Research in Drosophila has shown that animals lacking AstA accumulate high levels of lipids, suggesting a role for AstA in regulating lipid metabolism. ruc.dkresearchgate.net Furthermore, the expression of AstA and its receptor, Dar-2, is differentially regulated by dietary carbohydrates and protein. ruc.dkresearchgate.net Activation of AstA neurons has been shown to increase the preference for a protein-rich diet, while a loss of AstA enhances sugar consumption. ruc.dk This indicates that AstA is a key coordinator of metabolism and feeding behavior, helping to balance food intake with metabolic needs. ruc.dkresearchgate.net However, some studies have reported that triglyceride stores were unaffected in Drosophila larvae with a global knockdown of AstA or its receptor. nih.gov
Neuromodulatory and Behavioral Functions
Regulation of Activity and Sleep
Allatostatin I has emerged as a significant neuromodulator influencing activity levels and sleep in invertebrates. In Drosophila, specific activation of AstA-expressing neurons has been shown to reduce locomotor activity and promote sleep. plos.orgfigshare.comnih.gov This sleep-promoting effect is observed during both the day and night. nih.gov
The circadian clock appears to modulate the activity of certain AstA neurons to influence daily activity patterns. nih.gov For instance, AstA from the lateral posterior neurons (LPNs) is thought to provide circadian input to modulate activity during the morning and evening. nih.gov Furthermore, genetic activation of a small subset of clock neurons, including the LPNs, strongly promotes sleep, an effect that is diminished in an AstA mutant background. nih.gov In addition to the LPNs, the AstA-positive superior lateral protocerebrum (SLP) neurons are also capable of promoting sleep. nih.gov These findings suggest that AstA signaling is an important output of the circadian system for regulating the sleep-wake cycle.
The effects of Allatostatin I on activity and sleep are summarized in the table below:
| Behavior | Effect of Allatostatin I Neuron Activation | Associated Neurons in Drosophila |
| Locomotor Activity | Reduction plos.orgnih.gov | Lateral Posterior Neurons (LPNs), Superior Lateral Protocerebrum (SLP) neurons |
| Sleep | Promotion plos.orgfigshare.comnih.gov | Lateral Posterior Neurons (LPNs), Superior Lateral Protocerebrum (SLP) neurons nih.gov |
Influence on Learning Processes
The neuromodulatory functions of Allatostatin I also extend to the realm of learning and memory. In Drosophila, AstA neurons have been shown to influence appetitive learning. nih.gov This effect is mediated by the AstA-R1 receptor-dependent inhibition of a specific group of neurons known as the protocerebral anterior medial (PAM)-γ3 neurons. nih.gov These PAM-γ3 neurons utilize dopamine as a neurotransmitter and are involved in signaling sugar reward when their activity is suppressed. nih.gov By inhibiting these reward-signaling neurons, AstA can modulate the learning processes associated with positive reinforcement from food.
Modulation of Immunity
Current research provides limited direct evidence for the role of Allatostatin I (AstA) in modulating the invertebrate immune system. While other types of allatostatins, such as Allatostatin C (AstC), have been shown to have immunosuppressive functions in Drosophila by dampening the IMD signaling pathway, the specific immunomodulatory roles of Allatostatin I remain an area requiring further investigation researchgate.net. Studies on B-type allatostatins have indicated an upregulation of immune-related genes in the beetle Tenebrio molitor nih.gov. The functional conservation between insect Allatostatin C and vertebrate somatostatin (B550006), which inhibits inflammation in mammals, suggests a potential, yet unconfirmed, parallel role for allatostatins in invertebrate immunity pnas.org. However, dedicated studies focusing specifically on Allatostatin I are necessary to elucidate its precise functions, if any, in the complex interplay between the neuroendocrine and immune systems of invertebrates.
Role in Reproductive Processes (beyond Juvenile Hormone inhibition)
Beyond its well-known function as an inhibitor of juvenile hormone (JH) synthesis in certain insect orders, Allatostatin I plays a significant role in various other aspects of invertebrate reproduction nih.govresearchgate.net. Its actions extend to the regulation of vitellogenesis (yolk protein synthesis and uptake) and oocyte development through mechanisms independent of its direct effects on the corpora allata.
In the greater wax moth, Galleria mellonella, the injection of allatostatin resulted in a notable decrease in the expression of vitellogenin genes, a reduction in the concentration of ecdysteroids in both the hemolymph and ovaries, and a subsequent decrease in oocyte size modares.ac.ir. This suggests that allatostatin can influence egg development by modulating the levels of ecdysteroids, which are crucial for vitellogenesis modares.ac.ir. Similarly, in the cockroach Diploptera punctata, Allatostatin-A has been shown to inhibit ovarian ecdysteroid biosynthesis modares.ac.ir.
While some studies have focused on Allatostatin C's role in gating vitellogenesis progression in response to mating in Drosophila melanogaster, the findings in lepidopteran and dictyopteran species highlight a broader, conserved role for the allatostatin peptide family in reproductive physiology scienceopen.comnih.gov. These peptides can act at different levels of the reproductive axis, influencing both the hormonal milieu and directly impacting ovarian processes.
| Species | Reproductive Process Affected | Observed Effect of Allatostatin I | Reference |
|---|---|---|---|
| Galleria mellonella (Greater wax moth) | Vitellogenesis and Oocyte Development | Decreased expression of vitellogenin (Vg) genes; Reduced ecdysteroid concentration in hemolymph and ovaries; Reduced oocyte size. | modares.ac.ir |
| Diploptera punctata (Pacific beetle cockroach) | Ovarian Ecdysteroid Biosynthesis | Inhibition of ecdysteroid production in the ovaries. | modares.ac.ir |
Specific Behaviors in Disease Vectors (e.g., Host Seeking, Blood Feeding)
Allatostatin I is a key neuromodulator in disease vectors, playing a critical role in regulating behaviors essential for disease transmission, such as host seeking and blood feeding. Research on the yellow fever mosquito, Aedes aegypti, has demonstrated that Allatostatin-A (AstA) is involved in the suppression of host-seeking behavior following a blood meal plos.orgnih.gov.
After a female mosquito ingests a blood meal, there is a transient inhibition of both sugar feeding and host-seeking behaviors plos.orgnih.gov. This behavioral shift is crucial as it allows the mosquito to focus energy on blood digestion and egg development. Studies have revealed that the levels of Allatostatin-A-5 (AstA-5) in the antennal lobes (ALs), the primary olfactory processing centers in the insect brain, change significantly 24 to 48 hours after a blood meal plos.orgnih.gov.
Systemic injection of AstA-5 into non-blood-fed female mosquitoes significantly reduces their host-seeking behavior plos.orgnih.gov. Interestingly, the inhibitory effect is most pronounced when AstA-5 is injected as a binary mixture with short neuropeptide F (sNPF), another neuropeptide implicated in feeding regulation plos.org. This suggests that Allatostatin I acts in concert with other neuropeptidergic pathways to modulate the olfactory processing of host cues in the antennal lobes, thereby gating the motivation to seek a host nih.gov. This neuromodulatory system ensures that host-seeking is suppressed when the mosquito is physiologically replete and resumes once the resources from the blood meal have been utilized for reproduction.
| Disease Vector | Behavior | Role of Allatostatin I (AstA-5) | Key Findings | Reference |
|---|---|---|---|---|
| Aedes aegypti (Yellow fever mosquito) | Host Seeking | Inhibitory | AstA-5 levels change in antennal lobes post-blood meal. Systemic injection of AstA-5 reduces host-seeking behavior, especially in combination with sNPF. | plos.orgnih.govresearchgate.net |
Pleiotropic Nature of Allatostatin Actions
The name "allatostatin" belies the remarkably diverse and widespread physiological functions of this peptide family, a characteristic known as pleiotropy nih.govnih.gov. While initially identified for its inhibitory effect on juvenile hormone synthesis in certain insects, it is now clear that Allatostatin I (AstA) acts as a multifunctional neuropeptide, regulating a wide array of behaviors and physiological processes across numerous invertebrate species researchgate.netfrontiersin.org. This pleiotropy arises from the broad distribution of AstA-producing neurons and enteroendocrine cells, as well as the widespread expression of its receptors in various tissues frontiersin.orgplos.org.
The pleiotropic actions of Allatostatin I are fundamental to coordinating complex physiological states. For example, in Drosophila melanogaster, AstA signaling reduces feeding while promoting sleep, suggesting a role in shifting the organism to a digestive, energy-conserving state plos.orgnih.gov. This is complemented by its myoinhibitory effects on the gut, which can slow digestion and facilitate nutrient absorption frontiersin.orgpnas.org. Furthermore, AstA's influence on metabolism through the modulation of adipokinetic hormone (AKH) and insulin-like peptide (DILP) signaling highlights its role as a key integrator of nutritional status and energy homeostasis sdbonline.org. The diverse functions of Allatostatin I underscore its importance as a systemic regulator, orchestrating a coherent physiological response to internal and external cues.
| Physiological/Behavioral Process | Species Studied | Effect of Allatostatin I (AstA) Signaling | Reference |
|---|---|---|---|
| Feeding Behavior | Drosophila melanogaster, Aedes aegypti | Inhibits food intake and starvation-induced feeding behaviors. | frontiersin.orgplos.orgpnas.orgresearchgate.netnih.gov |
| Gut Motility | Cockroaches, Drosophila melanogaster | Inhibits spontaneous and proctolin-induced gut contractions. | nih.govfrontiersin.org |
| Sleep/Activity | Drosophila melanogaster | Promotes sleep and reduces locomotor activity. | plos.orgnih.gov |
| Metabolism | Drosophila melanogaster | Modulates adipokinetic hormone (AKH) and insulin-like peptide (DILP) signaling, affecting lipid and glycogen levels. | sdbonline.org |
| Growth and Development | Drosophila melanogaster | Modulates growth rate and developmental timing. | nih.govfrontiersin.org |
| Ion Transport | Mosquitoes | Controls K+ ion transport across the midgut and hindgut. | nih.gov |
| Cardioactivity | Periplaneta americana (Cockroach) | Inhibits the cardioacceleratory effects of proctolin. | frontiersin.org |
Comparative and Evolutionary Perspectives of Allatostatin I Allatinhibin Systems
Phylogenetic Analysis of Allatostatin Peptides and Receptors
Phylogenetic analyses have revealed that the Allatostatin-A (AST-A) peptides and their receptors (AST-ARs) are part of an ancient signaling system with deep evolutionary roots. The AST-A peptides themselves are widespread among arthropods and other protostomes. nih.govnih.gov The receptors for AST-A are G-protein coupled receptors (GPCRs) that show significant sequence similarity to a group of vertebrate neuropeptide receptors, suggesting a shared ancestry. nih.govfrontiersin.org
The evolutionary relationships of AST-ARs indicate that they belong to a larger superfamily that includes vertebrate galanin (GALR), somatostatin (B550006) (SSTR), and kisspeptin (B8261505) (KISSR) receptors. frontiersin.orgplos.org It is hypothesized that an ancestral receptor gene underwent duplications prior to the divergence of protostomes and deuterostomes, giving rise to the distinct lineages of these receptor families. frontiersin.org While AST-ARs are found throughout protostomes, they appear to have been lost in the deuterostome lineage leading to vertebrates. nih.govfrontiersin.org Conversely, GALRs and KISSRs were lost in the Ecdysozoa, which includes arthropods and nematodes. frontiersin.orgnih.gov
Table 1: Phylogenetic Relationships of Allatostatin-A Receptors and Related Vertebrate Receptors
| Receptor Family | Lineage | Evolutionary Notes |
|---|---|---|
| Allatostatin-A Receptors (AST-ARs) | Protostomia (e.g., Arthropods, Molluscs) | Lost in the deuterostome lineage. frontiersin.org |
| Galanin Receptors (GALRs) | Deuterostomia (Vertebrates) | Lost in Ecdysozoa. frontiersin.orgnih.gov Some GALR-like genes have been identified in cephalopod molluscs. nih.gov |
| Somatostatin Receptors (SSTRs) | Deuterostomia (Vertebrates) | Share a common ancestor with AST-C receptors. nih.govnih.gov |
Conservation of Function Across Arthropods and Other Protostomia
The functions of the Allatostatin-A signaling system are remarkably conserved across a wide range of arthropods and other protostomes. nih.gov A primary and well-documented role is the inhibition of juvenile hormone synthesis in many insect species, which is crucial for regulating metamorphosis and reproduction. nih.gov Beyond this "allatostatic" function, these peptides have been implicated in a variety of other physiological processes.
In numerous arthropod species, Allatostatin-A peptides act as potent inhibitors of gut motility and regulate digestive enzyme activity, highlighting a conserved role in the modulation of feeding and digestion. nih.govnih.gov They are also involved in regulating behaviors such as foraging and locomotion. nih.gov In molluscs, the orthologs of insect AST-A, known as buccalins, are involved in regulating muscle contraction and feeding behaviors, demonstrating a deep functional conservation of this neuropeptide system within the protostomes. nih.gov
Table 2: Conserved Functions of Allatostatin-A/Buccalin Systems in Protostomes
| Physiological Process | Phylum | Examples |
|---|---|---|
| Inhibition of Juvenile Hormone Synthesis | Arthropoda (Insecta) | Cockroaches, crickets, termites. nih.gov |
| Regulation of Feeding and Digestion | Arthropoda (Insecta) | Inhibition of gut motility and enzyme secretion in various insects. nih.govnih.gov |
| Mollusca | Regulation of muscle contraction and feeding by buccalins in Aplysia californica. nih.gov | |
| Modulation of Behavior | Arthropoda (Insecta) | Regulation of foraging behavior in Drosophila melanogaster larvae. nih.gov |
| Neuromodulation | Arthropoda (Crustacea) | Inhibition of pyloric motor patterns in the stomatogastric nervous system of crabs. nih.gov |
Evolutionary Relationship with Vertebrate Neuropeptide Systems
The evolutionary connection between the invertebrate Allatostatin systems and several vertebrate neuropeptide systems is a topic of significant research interest. This relationship is primarily inferred from the sequence homology of their respective G-protein coupled receptors.
Phylogenetic studies strongly support a close evolutionary relationship between arthropod Allatostatin-A receptors and vertebrate galanin receptors (GALRs). frontiersin.orgembopress.org It is proposed that AST-ARs and GALRs are orthologous, having diverged from a common ancestral receptor. nih.gov In vertebrates, galanin is a pleiotropic neuropeptide involved in a wide array of functions, including the regulation of feeding, metabolism, and reproduction. nih.gov The conservation of function is notable, as both Allatostatin-A in insects and galanin in vertebrates are key regulators of metabolism and feeding behavior. nih.govnih.gov This suggests that the ancestral Allatostatin-A/galanin signaling system may have had a primordial role in integrating metabolic status with other physiological processes. nih.gov
While the Allatostatin-A system is closely related to the galanin system, the Allatostatin-C (AST-C) system shares a common evolutionary origin with the vertebrate somatostatin (SS) system. nih.govfrontiersin.org The receptors for AST-C and somatostatin (SSTRs) are structurally similar, and the peptides themselves share a disulfide bridge, a key structural feature. pnas.org In vertebrates, somatostatin is a potent inhibitory hormone that regulates the secretion of numerous other hormones, including growth hormone and insulin (B600854). nih.gov Similarly, AST-C peptides in arthropods have inhibitory functions, including the regulation of juvenile hormone synthesis. nih.govbiorxiv.org Recent findings in echinoderms, which possess both SS-type and AST-C-type neuropeptides, suggest that these two systems arose from the duplication of a common ancestral gene. pnas.org
The evolutionary history of the Allatostatin-A receptor is also intertwined with that of the vertebrate kisspeptin receptor (KISSR). nih.gov Phylogenetic and gene synteny analyses suggest that AST-ARs and KISSRs likely emerged from the same ancestral gene after the divergence of the GALR gene. nih.govnih.gov In vertebrates, the kisspeptin system is a critical regulator of the reproductive axis, primarily by controlling the release of gonadotropin-releasing hormone (GnRH). researchgate.net Given that Allatostatin-A is also involved in reproductive processes in insects (via juvenile hormone regulation), it is hypothesized that the ancestral AST-A/kisspeptin system may have functioned as a key integrator of metabolism and reproduction. nih.govnih.gov
Table 3: Allatostatin I and Related Compounds
| Compound Name | Abbreviation |
|---|---|
| Allatostatin I | - |
| Allatinhibin | - |
| Allatostatin-A | AST-A |
| Allatostatin-C | AST-C |
| Galanin | GAL |
| Somatostatin | SS |
| Kisspeptin | - |
| Gonadotropin-releasing hormone | GnRH |
| Juvenile hormone | JH |
Research Methodologies and Model Organisms in Allatostatin I Allatinhibin Studies
In Vitro Experimental Paradigms
In vitro, or cell-based, experiments are fundamental for isolating and characterizing the direct biochemical and cellular effects of Allatostatin I. These paradigms allow for precise control over experimental conditions to study hormone synthesis, peptide transport, and receptor activation.
A foundational in vitro technique in allatostatin research is the juvenile hormone (JH) synthesis bioassay . This method involves incubating the corpora allata, the endocrine glands responsible for JH production, in a culture medium. nih.gov The rate of JH synthesis is measured, typically using radiochemical methods, in the presence and absence of synthetic Allatostatin I. Early studies using this assay with corpora allata from the cockroach Diploptera punctata were pivotal in identifying Allatostatin I as a potent inhibitor of JH synthesis. nih.gov
To study the interaction of Allatostatin I with its target cells and receptors, researchers employ cell lines, such as Chinese hamster ovary (CHO) cells or Human Embryonic Kidney (HEK) cells, engineered to express allatostatin receptors. sdbonline.org These cellular systems are instrumental for receptor characterization and screening assays. For instance, Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) -based biosensors are used to investigate the downstream effects of receptor activation. biorxiv.org These biosensors can measure the activation of specific G-protein subtypes upon ligand binding, providing detailed insights into the signaling cascade initiated by Allatostatin I. biorxiv.org Another technique, cAMP imaging , has been used to demonstrate the functionality of receptors expressed on AstA neurons themselves, such as the Pigment-Dispersing Factor (PDF) receptor in Drosophila. nih.gov Furthermore, challenging these engineered cells with Allatostatin I allows for the measurement of intracellular second messengers, like calcium ions (iCa2+), to confirm receptor functionality. sdbonline.org
In Vivo Approaches and Functional Characterization
In vivo studies are crucial for understanding the physiological and behavioral roles of Allatostatin I within a whole organism. These approaches in model organisms like Drosophila melanogaster have revealed that Allatostatin I has pleiotropic functions far beyond its namesake role in JH inhibition, including the regulation of feeding, sleep, and learning. nih.gov
Functional characterization often involves behavioral assays coupled with techniques that manipulate the activity of Allatostatin I-producing neurons. For example, researchers have used the Capillary Feeder (CAFE) assay and the Proboscis Extension Reflex (PER) assay in Drosophila to quantify food intake and responsiveness to sugar. nih.govpnas.org By activating AstA-expressing neurons, studies have shown a significant reduction in feeding and sucrose responsiveness, suggesting AstA signaling promotes satiety or food aversion. pnas.orgnih.gov Similarly, sleep and activity patterns are monitored using automated systems that track locomotor activity. These experiments have demonstrated that activating AstA neurons promotes sleep and increases the arousal threshold. nih.govfrontiersin.org In the context of learning, olfactory learning paradigms in both Drosophila and honey bees have been used to show that AstA signaling can impair appetitive odor memory. frontiersin.org
Genetic Manipulation Techniques in Model Organisms
The powerful genetic toolkit available for Drosophila melanogaster has been central to dissecting the function of the Allatostatin I signaling system with high cellular resolution. pnas.org These techniques allow for the specific manipulation of genes and neurons to establish causal links between AstA signaling and observed behaviors.
Thermogenetics is a powerful technique for remotely controlling the activity of neurons in vivo. It typically involves the targeted expression of a temperature-sensitive ion channel, such as TrpA1 , in a specific neuronal population using the GAL4/UAS system in Drosophila. When the ambient temperature is raised, the TrpA1 channel opens, leading to neuronal depolarization and activation. Specific thermogenetic activation of AstA-expressing neurons has been instrumental in demonstrating their role in behavior. nih.govplos.org Multiple studies have shown that activating these neurons is sufficient to reduce food intake, inhibit starvation-induced feeding behaviors, and promote sleep. pnas.orgnih.govplos.org This method provides temporal control, allowing researchers to turn neurons on and off at specific times to observe the immediate behavioral consequences. frontiersin.org
| Technique | Target | Experimental Outcome | Key Finding | Reference |
|---|---|---|---|---|
| CRISPR/Cas9 | AstA Gene (knockout) | Generation of AstA null mutants | AstA peptide is necessary for appetitive learning and for the feeding-inhibition effect caused by AstA neuron activation. | frontiersin.orgnih.gov |
| RNA Interference (RNAi) | AstA mRNA (knockdown) | Reduced AstA peptide expression in specific neurons | AstA signaling is required for normal appetitive learning. | nih.govfrontiersin.org |
| Thermogenetics (TrpA1) | AstA-expressing neurons (activation) | Depolarization and firing of target neurons at elevated temperatures | Activation of AstA neurons is sufficient to inhibit feeding and promote sleep. | nih.govpnas.orgplos.org |
Electrophysiological and Biosensor Techniques
To understand how Allatostatin I modulates neural circuits at the cellular level, researchers use electrophysiological and advanced biosensor techniques. These methods provide direct measurements of neuronal activity and intracellular signaling.
Electrophysiological techniques , such as whole-cell patch-clamp recording , allow for the direct measurement of a neuron's electrical properties. mpg.defrontiersin.org While direct recordings from the small AstA neurons in insects are technically challenging, this method can be applied to their postsynaptic target neurons to determine the effect of Allatostatin I application. For neuropeptides with homologous receptors in vertebrates, such as Somatostatin (B550006), patch-clamp studies have shown that receptor activation can inhibit neurons by activating potassium currents and reducing calcium currents, leading to a dampening of network oscillations. nih.gov This provides a model for how Allatostatin I might exert its inhibitory effects on target circuits in insects.
Biosensors are engineered molecules that report specific biological activities, often through fluorescence. As mentioned previously, FRET-based biosensors are powerful tools for studying the activation of G-protein coupled receptors (GPCRs), the class to which allatostatin receptors belong. biorxiv.orgplos.org By tagging subunits of the G-protein with fluorescent proteins, a conformational change upon receptor activation can be detected as a change in FRET efficiency. biorxiv.org This provides a real-time readout of receptor activity in response to Allatostatin I. Similarly, biosensors for second messengers like cAMP allow researchers to monitor the intracellular signaling pathways that are modulated by AstA receptor activation. nih.gov
Advanced Analytical Techniques for Peptide Identification and Quantification
The study of neuropeptides such as Allatostatin I (Allatinhibin) relies on a sophisticated array of analytical methods capable of identifying, sequencing, and quantifying these molecules with high precision and sensitivity. Given their low abundance in biological tissues, advanced techniques are essential for isolating Allatostatins from complex mixtures and characterizing their structure and function. Key methodologies employed in Allatostatin research include mass spectrometry for definitive identification, chromatography for purification, immunoassays for quantification and localization, and receptor autoradiography for mapping their sites of action.
Mass Spectrometry (MS)
Mass spectrometry has become an indispensable tool in neuropeptide research, enabling the precise determination of molecular weight and amino acid sequence. wikipedia.org Technological advancements in MS have greatly accelerated the discovery and characterization of new Allatostatin family members. wikipedia.org
Matrix-Assisted Laser Desorption/Ionization (MALDI) MS : This technique is often used for rapid profiling of peptide content in tissue samples. In one study, MALDI-MS with a 1,5-diaminonaphthalene (DAN) matrix was used as a reductive screening method to specifically profile disulfide bond-containing C-type allatostatins in the crab, Cancer borealis. nih.gov
Electrospray Ionization (ESI) MS : ESI is frequently coupled with tandem mass spectrometry (MS/MS) for de novo sequencing of novel peptides. For instance, electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) tandem mass spectrometry was instrumental in identifying and sequencing a novel C-type allatostatin (CbAST-C1) from crab pericardial organs. nih.gov The same study confirmed the sequence of another C-type allatostatin (CbAST-C2) using ESI-Q-TOF tandem MS. nih.gov
These "bottom-up" and "top-down" proteomic approaches allow for comprehensive analysis, from identifying post-translational modifications to sequencing intact proteins. mdpi.com The high resolution and sensitivity of modern mass analyzers are critical for distinguishing between closely related peptide isoforms and identifying novel peptides within a complex biological matrix. mdpi.com
| Technique | Principle | Application in Allatostatin I Studies | Reference |
|---|---|---|---|
| MALDI-MS | A soft ionization technique where the peptide is co-crystallized with a matrix, which absorbs laser light and promotes ionization of the peptide. | Rapid screening and molecular weight profiling of Allatostatin peptides in tissue extracts. | nih.gov |
| ESI-Q-TOF MS/MS | A soft ionization technique where ions are generated from an electrified aerosol. It is coupled with a quadrupole and a time-of-flight mass analyzer for high-resolution sequencing. | De novo sequencing and confirmation of the primary structure of novel Allatostatin peptides. | nih.gov |
Chromatography
Chromatography is a fundamental separation technique used to isolate Allatostatin I from crude tissue extracts before detailed analysis. jackwestin.com The method separates components of a mixture based on their differential distribution between a mobile phase and a stationary phase. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is the most common chromatographic technique used for purifying Allatostatins. Due to the complexity of biological extracts, a multi-step HPLC process is often required to achieve the necessary purity for sequencing or bioassays. For example, the isolation of four allatostatin nonapeptides from the brain of the cricket, Gryllus bimaculatus, involved four sequential HPLC steps. researchgate.net Fractions from each step were tested for allatostatic activity to guide the purification process. researchgate.net
Types of HPLC Used : Different HPLC modes can be employed based on the physicochemical properties of the peptides, including:
Reversed-Phase HPLC (RP-HPLC) : Separates peptides based on hydrophobicity.
Ion-Exchange Chromatography (IEX) : Separates peptides based on their net charge. nih.govnih.gov
Size-Exclusion Chromatography (SEC) : Separates peptides based on their size and shape. nih.gov
The combination of these techniques allows for the systematic purification of specific Allatostatin peptides from a complex mixture containing numerous other biomolecules.
Table 2: Example of a Multi-Step HPLC Purification Protocol for Allatostatins
| Step | Chromatography Type | Principle of Separation | Outcome | Reference |
|---|---|---|---|---|
| 1 | Initial Fractionation (e.g., Solid Phase Extraction) | Gross separation based on polarity. | Removal of lipids and salts; enrichment of peptidic fraction. | researchgate.net |
| 2 | Reversed-Phase HPLC (First Pass) | Separation based on hydrophobicity using a shallow gradient. | Separation of peptide mixture into multiple fractions. Fractions are bioassayed. | researchgate.net |
| 3 | Ion-Exchange HPLC | Separation of active fractions based on net charge. | Further purification of Allatostatin-containing fractions. | nih.gov |
| 4 | Reversed-Phase HPLC (Final Pass) | Separation based on hydrophobicity using a steep gradient or different column chemistry. | Isolation of pure Allatostatin I peptide for sequencing. | researchgate.net |
Immunoassays
Immunoassays utilize the specific binding between an antibody and its antigen to detect and quantify molecules like Allatostatin I. These methods are highly sensitive and specific.
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a plate-based assay technique designed for detecting and quantifying peptides. It can be used to measure the concentration of Allatostatin I in various biological samples.
Immunohistochemistry (IHC) and Immunocytochemistry (ICC) : These techniques use antibodies to visualize the location of Allatostatin I within tissue sections (IHC) or individual cells (ICC). A study on the cockroach Diploptera punctata used a monoclonal antibody highly specific for Allatostatin I to map the neural pathways. nih.gov The results showed strongly immunoreactive cells in the pars lateralis of the brain with axons extending to the corpus cardiacum and corpus allatum, the glands that produce juvenile hormone. nih.gov This provides direct evidence of the anatomical basis for Allatostatin I's inhibitory function.
The development of specific monoclonal or polyclonal antibodies is a prerequisite for these powerful techniques. nih.gov
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| ELISA | Quantification | Measures the concentration of Allatostatin I in hemolymph, tissue extracts, or cell culture media. | biocompare.com |
| Immunohistochemistry (IHC) | Localization | Visualizes the distribution of Allatostatin I-producing neurons and their projections within the central nervous system and peripheral tissues. | nih.gov |
| Western Blot | Detection | Detects Allatostatin I or its precursor protein in tissue homogenates to confirm its presence. | biocompare.com |
Receptor Autoradiography
While not a direct measure of the peptide itself, receptor autoradiography is a powerful technique for identifying the target sites of Allatostatin I. This method involves incubating tissue sections with a radiolabeled version of Allatostatin I or a related ligand. invivopharm.comgiffordbioscience.com The binding of the radioligand to its receptors is then visualized by exposing the tissue to a photographic film or a sensitive phosphor screen. nih.gov
This technique can be performed in vitro, where tissue sections are incubated with the radiolabeled compound, or ex vivo, where the radiolabeled compound is administered to a live animal before the tissues are collected. invivopharm.com By mapping the density and distribution of Allatostatin I receptors, researchers can infer the physiological sites of action for the peptide, providing crucial insights into its function. nih.govwalterstumpf.com
Future Directions and Unresolved Questions in Allatostatin I Allatinhibin Research
Elucidation of Complete Intracellular Signaling Networks
The primary mechanism of Allatostatin I action is through G protein-coupled receptors (GPCRs). nih.govmdpi.com In Drosophila melanogaster, two receptors, Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2), have been identified. nih.govwikipedia.org These receptors are homologous to the mammalian somatostatin (B550006), galanin, and kisspeptin (B8261505) receptors, suggesting an ancient evolutionary origin. nih.govsdbonline.org Upon ligand binding, these receptors typically couple to inhibitory G proteins (Gαi/o), leading to the modulation of downstream effector pathways. biorxiv.org
However, a complete picture of the intracellular signaling cascades is far from established. While studies have implicated the involvement of second messengers like cyclic AMP (cAMP) and calcium (Ca2+), the precise sequence of events and the full complement of interacting proteins are not fully known. nih.govoup.com Future research must focus on identifying all the components of these pathways, from the G protein subunits activated by each receptor subtype to the downstream kinases, phosphatases, and ion channels that ultimately mediate the physiological response. A significant unresolved question is how signaling through two different receptors can be integrated within a single cell or tissue to produce a specific, context-dependent output.
Table 1: Known Components of the Allatostatin I Intracellular Signaling Pathway
| Component | Type | Known Role/Function | Unresolved Questions |
|---|---|---|---|
| Allatostatin I (AST-A) | Neuropeptide Ligand | Binds to and activates AstA receptors. biorxiv.org | What are the precise conditions triggering its release? |
| AstA-R1, AstA-R2 | G Protein-Coupled Receptor (GPCR) | Transduces the extracellular signal across the cell membrane. nih.govwikipedia.org | Do they form homo- or heterodimers? What are their distinct downstream pathways? mdpi.com |
| Gαi/o | G Protein Subunit | Inhibits adenylyl cyclase, reducing cAMP levels. biorxiv.org | Are other G protein subtypes (e.g., Gαq) involved in specific contexts? |
| Adenylyl Cyclase | Effector Enzyme | Production of the second messenger cAMP. mdpi.com | How is its activity specifically regulated by AstA receptor subtypes? |
| cAMP | Second Messenger | Modulates the activity of protein kinases like PKA. mdpi.com | What are the key protein targets of cAMP-dependent pathways in AstA signaling? |
Dissection of Cell-Specific and Tissue-Specific Allatostatin Functions
Allatostatin I exhibits a remarkable diversity of functions, acting as a true pleiotropic neuropeptide. nih.govnih.gov Its actions are highly dependent on the specific cell type and tissue in which it or its receptors are expressed. nih.gov AST-A is classified as a brain-gut peptide, with expression in both the central nervous system and in enteroendocrine cells of the midgut. nih.govbiologists.com This widespread distribution underlies its varied physiological roles, which include the inhibition of juvenile hormone synthesis, modulation of gut motility, and regulation of feeding behavior and sleep. nih.govwikipedia.orgpnas.org
A major challenge for future research is to move beyond a general understanding of these functions and dissect the precise roles of AST-A in specific neuronal circuits, endocrine cells, and peripheral tissues. For instance, while AST-A is known to inhibit gut contractions, its specific effects on different regions of the gut (foregut, midgut, hindgut) and its interaction with other myoregulatory peptides require further clarification. biologists.comkuleuven.be The use of advanced genetic tools, such as cell-type-specific RNAi and CRISPR/Cas9, will be crucial for knocking down AST-A signaling in defined cell populations to unravel its localized functions. nih.gov
Table 2: Summary of Cell- and Tissue-Specific Functions of Allatostatin I
| Tissue/Organ System | Cell Type | Documented Function | Unresolved Questions |
|---|---|---|---|
| Endocrine System | Corpora Allata Cells | Inhibition of Juvenile Hormone (JH) synthesis. nih.govpnas.org | What is the precise intracellular mechanism of JH inhibition? |
| Digestive System | Gut Muscle | Inhibition of spontaneous and proctolin-induced contractions. wikipedia.orgbiologists.com | How are stimulatory and inhibitory signals integrated at the gut muscle? |
| Midgut Enteroendocrine Cells | Paracrine/endocrine regulation of digestion and metabolism. nih.govbiologists.com | What specific digestive enzymes and metabolic pathways are targeted? | |
| Hindgut/Rectum Epithelium | Regulation of ion (K+) transport and reabsorption. biologists.com | What is the interplay with other hormones regulating water/ion balance? | |
| Central Nervous System | Various Neurons | Neuromodulator, regulation of feeding, sleep, and learning. nih.gov | What are the specific neural circuits modulated by AST-A for each behavior? |
Understanding Allatostatin Interactions with Circadian Rhythms and Environmental Cues
Recent evidence has firmly placed Allatostatin signaling within the network that governs circadian rhythms. nih.gov In Drosophila, a subset of AST-A-expressing neurons are part of the central clock network and are direct targets of the primary clock output factor, Pigment-Dispersing Factor (PDF). nih.gov This suggests that AST-A acts as an important intermediary, translating timing signals from the master clock into rhythmic physiological outputs like sleep and activity. nih.govnih.gov Furthermore, Allatostatin C, another member of the allatostatin family, is released from clock-associated neurons to generate the circadian rhythm of oogenesis. pnas.org
The interaction is not one-way; environmental cues, particularly those related to nutrient status, can modulate the AST-A system. Starvation has been shown to alter AST-A expression and release, linking the internal energy state to behaviors like foraging and feeding. nih.govpnas.org A key unresolved area is how the AST-A system integrates signals from both the internal circadian clock and external environmental cues (e.g., photoperiod, temperature, food availability) to produce a coordinated behavioral and physiological response. Understanding this integration is fundamental to comprehending how insects adapt their daily cycles to a constantly changing environment.
Table 3: Interactions of Allatostatin I with Circadian and Environmental Signals
| Interacting System | Key Components | Nature of Interaction | Unresolved Questions |
|---|---|---|---|
| Circadian Clock | Pigment-Dispersing Factor (PDF), Clock Neurons | AST-A neurons receive direct input from PDF-expressing clock neurons, influencing sleep/activity cycles. nih.gov | How does AST-A signaling feedback to influence the core clock mechanism? |
| Nutrient Status | Starvation/Feeding | AST-A expression and release are modulated by feeding state, impacting feeding behavior. nih.govpnas.org | What are the molecular sensors that link nutrient levels to AST-A neuronal activity? |
Potential for Novel Pest Management Strategies Targeting Allatostatin Systems
The critical roles of Allatostatin I in regulating vital insect processes like development, reproduction, and feeding make its signaling system an attractive target for the development of novel insecticides. wikipedia.orgnih.gov Traditional broad-spectrum pesticides face challenges from insect resistance and environmental concerns, creating a demand for more specific and sustainable pest management solutions. nih.gov Targeting neuropeptide GPCRs, like the AST-A receptors, offers a promising avenue for creating a new generation of insect growth regulators (IGRs). nih.govnih.gov
Future research should focus on the design and synthesis of potent and selective agonists or antagonists for AST-A receptors. nih.govacs.org The development of peptidomimetics—small, non-peptide molecules that mimic the structure and function of the native peptide—is a key strategy to overcome the limitations of using natural peptides, which are often unstable and have poor bioavailability. nih.govresearchgate.net A significant challenge will be to ensure species selectivity, developing compounds that are highly effective against a target pest while having minimal impact on beneficial insects and other non-target organisms. nih.gov
Table 4: Potential Pest Management Strategies Targeting the Allatostatin I System
| Strategy | Molecular Target | Proposed Mechanism of Action | Challenges and Future Directions |
|---|---|---|---|
| Receptor Agonists | AstA-R1, AstA-R2 | Constitutive activation of the receptor, leading to disruption of JH synthesis, feeding cessation, and arrested development. nih.govnih.gov | Achieving oral bioavailability and stability in the field; ensuring pest-specificity. |
| Receptor Antagonists | AstA-R1, AstA-R2 | Blocking the endogenous peptide, potentially leading to excessive JH production and developmental abnormalities. | Less explored than agonists; requires screening for effective blocking compounds. |
Cross-talk with Other Endocrine and Neural Systems
Allatostatin I does not function in isolation; its physiological effects are the result of complex cross-talk with other signaling pathways. The most well-documented interaction is with the juvenile hormone (JH) endocrine axis, where AST-A is a primary inhibitor of JH biosynthesis. oup.comnih.govpnas.org However, evidence is accumulating for extensive interactions with other key metabolic and neural systems.
AST-A signaling is intricately linked with the insulin (B600854)/insulin-like peptide (ILP) and adipokinetic hormone (AKH) pathways, which are central regulators of metabolism, growth, and energy homeostasis. nih.govkuleuven.benih.gov AST-A appears to act as a modulator, helping to balance the anabolic effects of insulin and the catabolic effects of AKH in response to nutrient intake. nih.govsdbonline.org In the nervous system, AST-A interacts with dopaminergic systems to modulate behaviors like appetitive learning. nih.gov A major future challenge is to map these complex signaling networks, understanding how the balance and timing of inputs from different systems are integrated to control physiological state and behavior. This will require multi-level analyses, from molecular studies of receptor interactions to in vivo monitoring of neuronal and endocrine activity.
Table 5: Cross-talk Between Allatostatin I and Other Signaling Systems
| Interacting System | Key Molecules | Nature of Interaction | Unresolved Questions |
|---|---|---|---|
| Juvenile Hormone (JH) System | Juvenile Hormone | AST-A directly inhibits JH biosynthesis in the corpora allata. oup.comnih.gov | Does JH in turn regulate the expression or release of AST-A in a feedback loop? |
| Insulin/ILP Signaling | Insulin-like Peptides (ILPs) | AST-A can promote DILP release and modulate insulin signaling, affecting growth and metabolism. nih.govkuleuven.benih.gov | How is the balance between AST-A and ILP signaling maintained under different dietary conditions? |
| Adipokinetic Hormone (AKH) System | Adipokinetic Hormone (AKH) | AST-A can inhibit AKH release, influencing energy mobilization. nih.gov | What are the relative contributions of central vs. peripheral AST-A in regulating AKH? |
| Dopaminergic System | Dopamine | AST-A inhibits dopaminergic neurons involved in reward signaling and learning. nih.gov | What other neurotransmitter systems does AST-A interact with? |
Q & A
Q. What structural features of Allatostatin I are critical for its inhibitory activity on juvenile hormone synthesis in insects?
Allatostatin I belongs to the Type A allatostatin family, characterized by a conserved C-terminal pentapeptide motif (e.g., Y/FXFGL-NH₂) essential for receptor binding and activity . Experimental approaches to validate structural-function relationships include:
- Site-directed mutagenesis : Altering specific amino acids in the peptide sequence to assess changes in bioactivity.
- Circular dichroism (CD) spectroscopy : To analyze secondary structure stability under physiological conditions.
- Receptor binding assays : Using radiolabeled analogs or fluorescence-based methods to quantify binding affinity to corpora allata receptors .
Q. How can researchers design experiments to measure Allatostatin I activity in insect endocrine systems?
Key methodologies include:
- In vitro corpora allata bioassays : Isolated glands are incubated with synthetic Allatostatin I, and juvenile hormone (JH) production is quantified via HPLC or ELISA .
- RNA interference (RNAi) : Silencing Allatostatin I receptors to observe downstream effects on JH titers and developmental phenotypes.
- Immunohistochemistry : Localizing Allatostatin I-producing neurons and their projections to validate neural-endocrine interactions .
Advanced Research Questions
Q. How do species-specific variations in Allatostatin I sequences impact its functional conservation across insect taxa?
Comparative genomic and functional studies reveal divergent Allatostatin I sequences in orthopterans (e.g., Schistocerca gregaria) versus lepidopterans (e.g., Manduca sexta), affecting receptor specificity and potency . Strategies to address this include:
- Phylogenetic analysis : Aligning sequences across taxa to identify conserved residues.
- Cross-species activity assays : Testing synthetic peptides from one species on another’s corpora allata to assess functional overlap.
- CRISPR/Cas9 editing : Generating knockout models to study compensatory mechanisms in JH regulation .
Q. What experimental approaches resolve contradictions in Allatostatin I’s role in non-insect systems (e.g., crustaceans)?
While Allatostatin I primarily regulates JH in insects, its homologs in crustaceans (e.g., Macrobrachium nipponense) show divergent roles in molting and reproduction . To reconcile discrepancies:
- Functional genomics : Compare transcriptomic profiles of Allatostatin I-expressing tissues across taxa.
- Dose-response studies : Evaluate dose-dependent effects to distinguish primary roles from pleiotropic actions.
- Ethical reporting : Explicitly state limitations (e.g., in vitro vs. in vivo relevance) and propose follow-up studies using in situ hybridization or RNAi .
Q. How can researchers optimize protocols for Allatostatin I quantification in complex biological matrices?
Challenges include low peptide abundance and matrix interference. Solutions involve:
- Solid-phase extraction (SPE) : Pre-concentrate peptides from hemolymph or tissue homogenates .
- Mass spectrometry (MS/MS) : Use multiple reaction monitoring (MRM) for high-specificity detection.
- Antibody validation : Ensure antibodies (e.g., Allatostatin 4 antibodies) lack cross-reactivity with structurally similar neuropeptides .
Methodological and Reporting Standards
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Allatostatin I?
- Non-linear regression models : Fit dose-response curves using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare means across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test).
- Power analysis : Pre-determine sample sizes to ensure reproducibility, especially in RNAi or CRISPR experiments .
Q. How should conflicting data on Allatostatin I’s receptor interactions be addressed in publications?
- Transparency in methods : Detail receptor isolation protocols (e.g., membrane protein extraction) and binding assay conditions (pH, temperature).
- Data triangulation : Combine pharmacological assays with structural modeling (e.g., molecular docking) to validate binding sites.
- Peer review alignment : Follow CONSORT guidelines for reporting randomized trials and SRQR for qualitative data .
Cross-Disciplinary and Translational Questions
Q. What strategies integrate Allatostatin I research with broader neuroendocrine studies?
- Systems biology approaches : Map Allatostatin I signaling nodes using protein interaction databases (e.g., STRING).
- Comparative endocrinology : Explore functional parallels with vertebrate neuropeptides (e.g., somatostatin).
- Open-access data sharing : Deposit raw datasets in repositories like Zenodo to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
